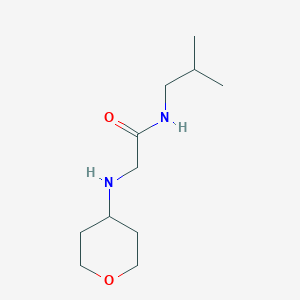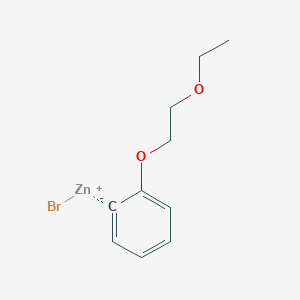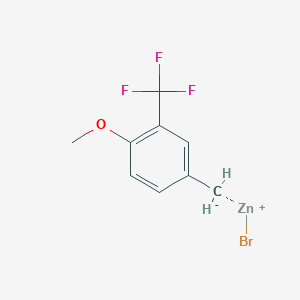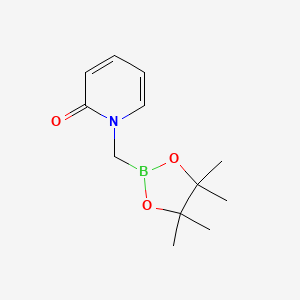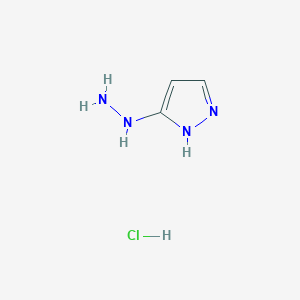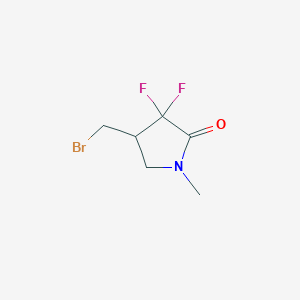
Methyl 3-(2-cyanoethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-cyanoethyl)picolinate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of picolinic acid, featuring a cyanoethyl group attached to the third position of the pyridine ring and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyanoethyl)picolinate typically involves the reaction of picolinic acid with acrylonitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Methyl 3-(2-cyanoethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters depending on the nucleophile used
科学研究应用
Methyl 3-(2-cyanoethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 3-(2-cyanoethyl)picolinate involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Methyl 3-(2-cyanoethyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Ethyl 3-(2-cyanoethyl)picolinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(2-cyanoethyl)isonicotinate: Similar structure but with an isonicotinic acid backbone
Uniqueness
Methyl 3-(2-cyanoethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a cyanoethyl group and a methyl ester group makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
methyl 3-(2-cyanoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-8(4-2-6-11)5-3-7-12-9/h3,5,7H,2,4H2,1H3 |
InChI 键 |
BVWNYBRPOVFMOO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


